methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate

Description

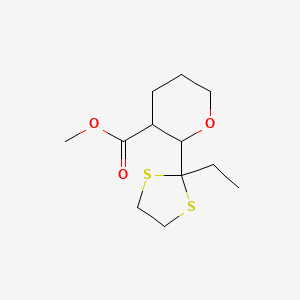

Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate is a bicyclic organic compound featuring a tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) substituted at position 2 with a 2-ethyl-1,3-dithiolane moiety (a five-membered sulfur-containing ring) and at position 3 with a methyl ester group. This structure combines lipophilic (tetrahydro-2H-pyran, ethyl group) and electron-withdrawing (dithiolane, ester) components, suggesting unique physicochemical and reactive properties. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs and synthesis pathways offer insights for comparison .

Properties

Molecular Formula |

C12H20O3S2 |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

methyl 2-(2-ethyl-1,3-dithiolan-2-yl)oxane-3-carboxylate |

InChI |

InChI=1S/C12H20O3S2/c1-3-12(16-7-8-17-12)10-9(11(13)14-2)5-4-6-15-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

GPVRFTKNDKAJMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(SCCS1)C2C(CCCO2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydro-2H-Pyran Derivatives

- Methyl 5,6,7,8-Tetrahydro-7-methyl-2,5-dioxo-2H-1-benzopyran-3-carboxylate (2d) Structure: A benzopyran fused with a tetrahydro-2H-pyran ring, featuring two oxo groups (positions 2 and 5) and a methyl ester at position 3. Key Differences: The target compound lacks aromaticity (non-fused pyran) and replaces oxo groups with a dithiolane ring. The sulfur atoms in the dithiolane may enhance nucleophilicity compared to the oxygen-dominated benzopyran system . Synthesis: Benzopyran derivatives like 2d are synthesized via cyclization of alkylated diketones, whereas the target compound’s dithiolane group likely requires electrophilic sulfur reagents (e.g., sulfuryl chloride), as seen in analogous dithiolane syntheses .

Sulfur-Containing Heterocycles

- 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-ones (7a) Structure: A pyran-2-one core with a benzoyl-substituted allyl chain. Key Differences: The target compound’s dithiolane introduces two sulfur atoms, which could increase metabolic stability compared to the enone (α,β-unsaturated ketone) system in 7a. The ethyl group in the dithiolane may also reduce ring strain compared to allyl substituents . Reactivity: Pyran-2-ones undergo nucleophilic additions (e.g., Michael additions), while the dithiolane in the target compound may participate in ring-opening reactions or act as a disulfide precursor .

Ester-Functionalized Pyrans

- (3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-ones (4a-d)

- Structure : Tetrahydro-2H-pyran-2-one derivatives with a nitrophenyl substituent.

- Key Differences : The target compound’s ester group is at position 3, whereas 4a-d feature an α,β-unsaturated lactone (pyran-2-one). The dithiolane moiety may confer redox activity (e.g., disulfide bonding) absent in lactone systems .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes : The target compound’s dithiolane group may be synthesized via electrophilic sulfur reagents (e.g., SO₂Cl₂ or SeCl₂), as demonstrated in analogous systems .

- Computational Insights : Density functional theory (DFT) studies on similar pyran derivatives (e.g., 2d) predict conformational flexibility, suggesting the target compound’s dithiolane could adopt low-energy chair or twist conformations .

- Stability : Sulfur-containing rings (e.g., dithiolane) are less prone to hydrolysis than lactones but may oxidize to disulfides under aerobic conditions .

Biological Activity

Methyl 2-(2-ethyl-1,3-dithiolan-2-yl)tetrahydro-2H-pyran-3-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₁₁H₁₈O₃S₂

- Molecular Weight : 246.39 g/mol

- CAS Number : Not specified

The presence of the dithiolane moiety suggests potential interactions with biological systems, particularly in redox reactions.

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing dithiolane structures exhibit significant antitumor properties. For instance, a related compound demonstrated inhibition of tumor growth in xenograft models, specifically targeting the transforming growth factor β (TGF-β) type 1 receptor (ALK5). This receptor plays a crucial role in tumor microenvironments, and small-molecule inhibitors have been shown to effectively reduce tumor viability and induce apoptosis in cancer cells .

| Compound | IC50 (nM) | Tumor Type | Mechanism |

|---|---|---|---|

| Compound 16w | 12 | H22 Cells | TGFβR1 Inhibition |

| Methyl Dithiolan Derivative | Varies | Various | Antitumor Activity |

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activities. A study evaluated various dithiolane derivatives for their ability to inhibit bacterial growth. The results indicated that these compounds could serve as effective agents against a range of pathogenic bacteria .

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. The dithiolane structure is known to participate in redox reactions, potentially influencing cellular oxidative stress levels. This interaction can lead to the modulation of signaling pathways that are critical for cell survival and apoptosis .

Case Studies

-

Study on Antitumor Efficacy :

- A study evaluated the antitumor effects of dithiolane derivatives in various cancer cell lines. The results showed significant inhibition of cell proliferation and increased apoptosis rates when treated with compounds similar to this compound.

- The study concluded that these compounds could enhance the efficacy of existing chemotherapeutic agents .

- Antimicrobial Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.